AC-Leu-NH2
CAS No.: 28529-34-2
VCID: VC21536685
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
AC-Leu-NH2, also known as Acetyl-L-leucine amide or (S)-2-Acetamido-4-methylpentanamide, is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is of interest in various biochemical and pharmacological studies due to its role as a leucine antagonist. Biological and Pharmacological SignificanceAC-Leu-NH2 has been studied for its effects on cellular processes, particularly in the context of cancer research. It acts as a leucine antagonist, which can modulate signaling pathways involved in cell growth and survival. For instance, in studies involving cancer cells treated with cisplatin, AC-Leu-NH2 was shown to reverse certain effects associated with the overexpression or knockdown of the branched-chain amino acid transaminase 1 (BCAT1) enzyme . Effects on mTOR PathwayThe mTOR (mechanistic target of rapamycin) pathway is crucial for regulating cell growth and metabolism. AC-Leu-NH2 can influence this pathway by altering the phosphorylation levels of key components such as 4E-BP and p70S6K. In HepG2 cells with BCAT1 knockdown, AC-Leu-NH2 reversed increased mTOR signaling and decreased autophagy, impacting cisplatin sensitivity . Impact on Autophagy and ApoptosisAutophagy is a cellular process that can affect drug sensitivity. AC-Leu-NH2 has been observed to modulate autophagy levels in cancer cells, thereby influencing their response to chemotherapy agents like cisplatin. Additionally, it can impact apoptosis, or programmed cell death, which is a critical mechanism in cancer treatment . Research Findings and ApplicationsWhile AC-Leu-NH2 is primarily studied in the context of cancer biology, its role as a leucine antagonist suggests potential applications in other fields where amino acid metabolism plays a significant role. Cancer TherapyIn cancer therapy, understanding how compounds like AC-Leu-NH2 interact with cellular pathways can lead to the development of novel therapeutic strategies. By modulating amino acid signaling, it may be possible to enhance the efficacy of existing treatments or identify new targets for intervention . Biochemical StudiesThe biochemical properties of AC-Leu-NH2 make it useful for studying the effects of leucine antagonism on various cellular processes. This can provide insights into the broader role of amino acids in metabolism and disease . |
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CAS No. | 28529-34-2 |
Product Name | AC-Leu-NH2 |
Molecular Formula | C8H16N2O2 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | (2S)-2-acetamido-4-methylpentanamide |
Standard InChI | InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 |
Standard InChIKey | PHPXQAHAQREGGN-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N)NC(=O)C |
SMILES | CC(C)CC(C(=O)N)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C |
Synonyms | AC-LEU-NH2;28529-34-2;(2S)-2-acetamido-4-methylpentanamide;30130-37-1;Acetyl-L-leucineamide;N-Acetyl-D-leucineamide;AC1Q1OAI;N-acetyl-L-leucineamide;N-Acetyl-D-leucineamide;AC1L3G9A;Nalpha-Acetyl-L-leucinamide;SCHEMBL7669779;MolPort-001-833-353;ZINC399348;16624-68-3;6095AH;AKOS024337851;AK187104;OR228954;K-7255;PENTANAMIDE,2-(ACETYLAMINO)-4-METHYL-,(2R)- |
PubChem Compound | 140111 |
Last Modified | Aug 15 2023 |
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